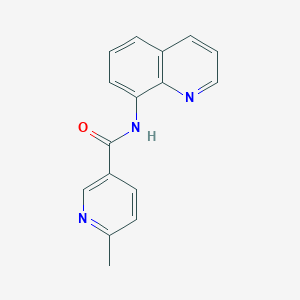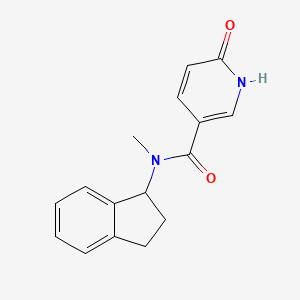
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-6-oxo-1H-pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-6-oxo-1H-pyridine-3-carboxamide, commonly known as DPI, is a chemical compound that has been used in scientific research for several years. DPI is a potent inhibitor of NADPH oxidase, an enzyme that plays a critical role in the production of reactive oxygen species (ROS) in the body.
作用機序
DPI works by inhibiting the activity of NADPH oxidase, an enzyme that catalyzes the production of N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-6-oxo-1H-pyridine-3-carboxamide in the body. By blocking this enzyme, DPI reduces the production of this compound, which can lead to a range of physiological effects, including decreased inflammation and oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DPI have been studied extensively in vitro and in vivo. In vitro studies have shown that DPI can inhibit the production of this compound in a variety of cell types, including neutrophils, macrophages, and endothelial cells. In vivo studies have shown that DPI can reduce inflammation, oxidative stress, and improve vascular function in animal models.
実験室実験の利点と制限
One of the main advantages of DPI is its potency as an inhibitor of NADPH oxidase. This makes it a useful tool for studying the role of this enzyme in various biological processes. However, DPI does have some limitations for lab experiments. It can be toxic to cells at high concentrations, and its effects can be difficult to interpret in complex biological systems.
将来の方向性
There are several areas of future research that could be explored using DPI. One area of interest is the role of NADPH oxidase in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the potential use of DPI as a therapeutic agent for inflammatory diseases such as arthritis and asthma. Additionally, further studies are needed to fully understand the biochemical and physiological effects of DPI in complex biological systems.
In conclusion, DPI is a chemical compound that has been used extensively in scientific research to study the role of NADPH oxidase in various biological processes. Its potency as an inhibitor of this enzyme makes it a useful tool for studying the production of N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-6-oxo-1H-pyridine-3-carboxamide in the body. While DPI has some limitations for lab experiments, its potential applications in future research are significant.
合成法
The synthesis of DPI involves the reaction of 2,3-dihydro-1H-inden-1-amine with ethyl 2-oxo-4-methyl-1,2-dihydropyridine-3-carboxylate in the presence of acetic acid. The resulting compound is then treated with methyl iodide to yield DPI. This method has been used successfully to synthesize DPI in large quantities for scientific research purposes.
科学的研究の応用
DPI has been used extensively in scientific research to study the role of NADPH oxidase in various biological processes. It has been shown to inhibit the production of N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-6-oxo-1H-pyridine-3-carboxamide in a variety of cell types, including neutrophils, macrophages, and endothelial cells. This inhibition has been linked to a number of physiological effects, including decreased inflammation, reduced oxidative stress, and improved vascular function.
特性
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-18(16(20)12-7-9-15(19)17-10-12)14-8-6-11-4-2-3-5-13(11)14/h2-5,7,9-10,14H,6,8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUAWSGSPKWNDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2=CC=CC=C12)C(=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

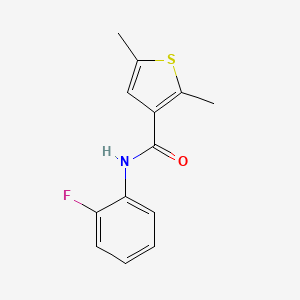
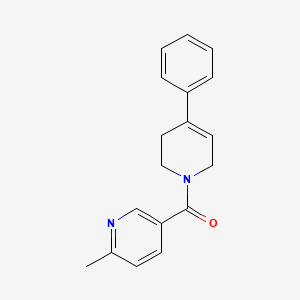
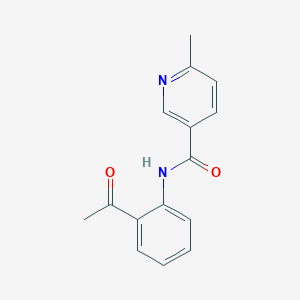

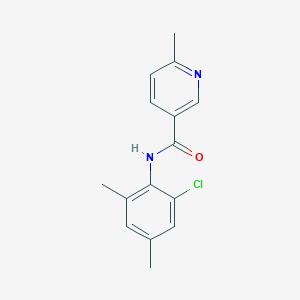
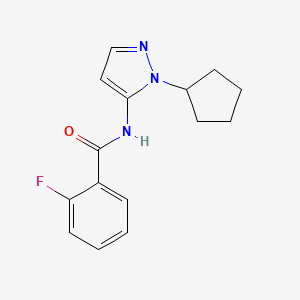
![1-propyl-3-[4-[6-(propylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458046.png)
![[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B7458052.png)
![[4-(3-Methylphenyl)piperazin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7458054.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B7458069.png)
![N-[3-(1,3-benzothiazol-2-ylamino)-3-oxo-1-phenylpropyl]benzamide](/img/structure/B7458070.png)
![4-[[4-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]methyl]-2-thiophen-2-yl-1,3-thiazole](/img/structure/B7458080.png)
